molecular formula C9H3Cl2F4NO2 B010239 1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 104147-33-3

1,3-Dichloro-5-isocyanato-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B010239
M. Wt: 304.02 g/mol
InChI Key: DIBJOUIDJQRDBM-UHFFFAOYSA-N
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Patent
US04618608

Procedure details

33.4 g of 3,5-dichloro-4-(1,1,2,2,-tetrafluoroethoxy)aniline are dissolved in 130 ml of chlorobenzene. With stirring, this solution is added dropwise at 22° C. to a solution consisting of 90 g of toluene containing 20% by weight of phosgene and of 100 ml of dioxane and 300 ml of chlorobenzene. The reaction mixture is stirred for 1 hour at room temperature, 1 hour at 50° C. and then 1 hour at 80° C. The reaction mixture is subsequently concentrated in a water-jet vacuum and then distilled under high vacuum, affording the title compound of the formula ##STR8## as a colourless oil. Boiling point 81°-83° C./2.5 mbar.
Quantity
33.4 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([Cl:16])[C:8]=1[O:9][C:10]([F:15])([F:14])[CH:11]([F:13])[F:12])[NH2:5].C1(C)C=CC=CC=1.[C:24](Cl)(Cl)=[O:25].O1CCOCC1>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]=[C:24]=[O:25])[CH:6]=[C:7]([Cl:16])[C:8]=1[O:9][C:10]([F:14])([F:15])[CH:11]([F:13])[F:12]

Inputs

Step One
Name
Quantity
33.4 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1OC(C(F)F)(F)F)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this solution is added dropwise at 22° C. to a solution
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 1 hour at room temperature, 1 hour at 50° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 80° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is subsequently concentrated in a water-jet vacuum
DISTILLATION
Type
DISTILLATION
Details
distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1OC(C(F)F)(F)F)Cl)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.